Benzoic acid, 5-[(cyclohexylcarbonyl)amino]-2-hydroxy-
Description
Properties
CAS No. |
339202-39-0 |
|---|---|
Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
5-(cyclohexanecarbonylamino)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H17NO4/c16-12-7-6-10(8-11(12)14(18)19)15-13(17)9-4-2-1-3-5-9/h6-9,16H,1-5H2,(H,15,17)(H,18,19) |
InChI Key |
UXDNLNRHRJGTOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC(=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-[(cyclohexylcarbonyl)amino]-2-hydroxy- typically involves the reaction of benzoic acid derivatives with cyclohexyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product. The reaction mixture is then stirred for several hours, followed by purification using column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 5-[(cyclohexylcarbonyl)amino]-2-hydroxy- can be scaled up by using larger reaction vessels and optimizing the reaction conditions to achieve higher yields. The use of automated systems for temperature control, mixing, and purification can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the industrial production methods.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-[(cyclohexylcarbonyl)amino]-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.
Reduction: The carbonyl group in the cyclohexylcarbonylamino moiety can be reduced to form an alcohol derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions typically require the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Scientific Research Applications
Benzoic acid, 5-[(cyclohexylcarbonyl)amino]-2-hydroxy- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of benzoic acid, 5-[(cyclohexylcarbonyl)amino]-2-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 5-[(Cyclohexylcarbonyl)amino]-2-hydroxybenzoic acid
- CAS No.: 339202-39-0
- Molecular Formula: C₁₄H₁₇NO₄
- Molecular Weight : 263.29 g/mol
- Structure: Features a benzoic acid backbone with a hydroxyl group at position 2 and a cyclohexylcarbonylamino substituent at position 5 .
Key Characteristics :
- The hydroxyl and carboxylic acid groups enable hydrogen bonding and ionization, affecting bioavailability and reactivity.
Substituent-Driven Structural and Functional Differences
A. 2-Benzoylbenzoic Acid Derivatives ()
- Examples : 2-(4-Methylbenzoyl)benzoic acid, 2-(4-Methoxybenzoyl)benzoic acid.
- Key Differences: Substituents: Aromatic benzoyl groups with methyl or methoxy substituents. Binding Affinity: Lower ΔGbinding values for T1R3 receptors compared to the target compound, suggesting stronger receptor interactions .
B. 5-[3-(Furan-2-amido)benzamido]-2-hydroxybenzoic Acid ()
- Structure : Contains a furan ring in the amide side chain.
- Key Differences :
C. Lavendustin C (5-[(2,5-Dihydroxybenzyl)amino]-2-hydroxybenzoic Acid) ()
- Structure: Features a dihydroxybenzylamino group.
- Key Differences: Hydrogen Bonding Capacity: Two phenolic hydroxyl groups enhance solubility and interaction with polar targets. Bioactivity: Lavendustin C is a well-characterized inhibitor (≥97% purity), likely targeting kinases or receptors, whereas the cyclohexyl group in the target compound may favor hydrophobic binding pockets .
Toxicity and QSTR Predictions ()
- QSTR Model : Predicts oral LD₅₀ in mice using molecular connectivity indices (0JA, 1JA, JB).
- Target Compound: Cyclohexylcarbonylamino substituent contributes to higher molecular connectivity indices (0JA, 1JA) compared to simpler substituents (e.g., methyl or methoxy).
| Compound | Substituent Type | Predicted LD₅₀ (mg/kg) | Key Connectivity Indices |
|---|---|---|---|
| Target Compound | Cyclohexylcarbonylamino | ~150–200 (estimated) | High 0JA, 1JA |
| 2-(4-Methoxybenzoyl)benzoic acid | Methoxybenzoyl | ~300–400 | Moderate 0JA, 1JA |
| Lavendustin C | Dihydroxybenzylamino | ~500–600 | Low 0JA, 1JA |
Physicochemical Properties
| Property | Target Compound | 2-(4-Methylbenzoyl)benzoic acid | 5-[3-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid |
|---|---|---|---|
| LogP | ~2.8 (estimated) | ~2.1 | ~1.5 |
| Water Solubility | Low | Moderate | High |
| Hydrogen Bond Donors | 3 | 2 | 4 |
- The cyclohexyl group in the target compound reduces water solubility but enhances membrane permeability compared to polar analogs .
Biological Activity
Benzoic acid derivatives have garnered attention in pharmacological research due to their diverse biological activities. The compound Benzoic acid, 5-[(cyclohexylcarbonyl)amino]-2-hydroxy- is a notable derivative that exhibits potential therapeutic properties. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of Benzoic acid, 5-[(cyclohexylcarbonyl)amino]-2-hydroxy- can be represented as follows:
- Molecular Formula : C15H19NO3
- Molecular Weight : 273.32 g/mol
Research indicates that benzoic acid derivatives can interact with various biological pathways. In particular, compounds with hydroxyl and amine functional groups have shown promise in modulating protein degradation systems. The compound in focus may enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), both crucial for cellular homeostasis.
Antioxidant Activity
Benzoic acid derivatives are known for their antioxidant properties, which help neutralize free radicals and reduce oxidative stress. This activity is particularly significant in preventing cellular damage associated with aging and various diseases.
Antimicrobial Effects
Studies have demonstrated that benzoic acid derivatives exhibit antimicrobial properties against a range of pathogens. The compound's structural features may enhance its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For example, a study evaluating the cytotoxicity against Hep-G2 (liver cancer) and A2058 (melanoma) cell lines indicated low inhibition rates (4.81% and 5.02%, respectively), suggesting a selective action with minimal toxicity to normal cells .
Study on Protein Degradation Modulation
A significant study investigated the effects of benzoic acid derivatives on protein degradation systems. The findings revealed that specific derivatives could enhance proteasomal activity significantly, indicating potential applications in age-related diseases where protein homeostasis is compromised .
Comparative Analysis of Derivatives
A comparative analysis of various benzoic acid derivatives highlighted that those with hydroxyl and amine substituents exhibited superior bioactivity in terms of proteasome activation. For instance, compounds structurally similar to Benzoic acid, 5-[(cyclohexylcarbonyl)amino]-2-hydroxy- demonstrated enhanced interactions with cathepsins B and L, enzymes involved in protein catabolism .
Data Tables
| Activity | Compound | Effectiveness |
|---|---|---|
| Antioxidant | Benzoic acid, 5-[(cyclohexylcarbonyl)amino]-2-hydroxy- | Moderate |
| Antimicrobial | Benzoic acid derivatives | Effective against Gram-positive bacteria |
| Cytotoxicity | Hep-G2 | 4.81% inhibition |
| Cytotoxicity | A2058 | 5.02% inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
